6-(Tert-butyl)-2-chloronicotinamide
Description
6-(Tert-butyl)-2-chloronicotinamide is a pyridine derivative characterized by a nicotinamide backbone (pyridine-3-carboxamide) with a chlorine atom at the 2-position and a tert-butyl group at the 6-position. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence steric bulk, lipophilicity, and intermolecular interactions.
Properties
CAS No. |
4138-21-0 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
6-tert-butyl-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)7-5-4-6(9(12)14)8(11)13-7/h4-5H,1-3H3,(H2,12,14) |
InChI Key |
OIPVBYUSFQKKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-2-chloronicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the tert-butyl group. One common method is the reaction of 2-chloronicotinic acid with tert-butylamine under suitable conditions to form the desired compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 6-(Tert-butyl)-2-chloronicotinamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 6-(tert-butyl)-2-aminonicotinamide or 6-(tert-butyl)-2-thionicotinamide.
Oxidation: Formation of 6-(tert-butyl)-2-chloronicotinic acid.
Reduction: Formation of 6-(tert-butyl)-2-aminonicotinamide.
Scientific Research Applications
Chemistry
6-(Tert-butyl)-2-chloronicotinamide serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, makes it a versatile compound for chemists.
Types of Reactions
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : Can lead to derivatives like 6-(tert-butyl)-2-chloronicotinic acid.
- Reduction : Can yield amine derivatives such as 6-(tert-butyl)-2-aminonicotinamide.
Biology
In biological research, 6-(Tert-butyl)-2-chloronicotinamide has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Its interactions with specific molecular targets may modulate enzyme activities, which is crucial for understanding metabolic pathways.
Medicine
The compound has been explored for therapeutic properties , particularly its anti-inflammatory and anticancer activities. Research indicates that it may inhibit certain cancer cell lines, showcasing its potential in cancer therapy.
Case Studies
- Anti-Cancer Activity : Studies have shown that related compounds exhibit significant activity against various cancer cell lines (e.g., ovarian cancer, lung cancer).
- Anti-Inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokines in vitro, suggesting its role in inflammatory disease management.
Industry
In industrial applications, 6-(Tert-butyl)-2-chloronicotinamide is utilized in developing specialty chemicals and materials. Its unique properties allow it to be used in various formulations aimed at enhancing product performance.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-chloronicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Based on similarity metrics (ranging from 0.77 to 0.87), the following compounds share functional or structural overlap with 6-(tert-butyl)-2-chloronicotinamide :
| Compound Name | CAS Number | Substituents (Pyridine Positions) | Similarity Score | Key Differences |
|---|---|---|---|---|
| 6-(tert-Butyl)-2-chloronicotinamide | Not provided | 2-Cl, 6-tert-butyl, 3-CONH₂ | Reference | — |
| N-(tert-Butyl)-6-chloronicotinamide | 6960-22-1 | 6-Cl, N-tert-butyl, 3-CONH₂ | 0.77 | tert-Butyl on carboxamide nitrogen vs. pyridine ring |
| 6-Methylpyridine-3-carboxamide | 34562-97-5 | 6-Me, 3-CONH₂ | 0.77 | Methyl instead of tert-butyl; lacks chlorine |
| 3-((3-Carboxypropyl)carbamoyl)pyridine | 910656-00-7 | 3-CONH-(CH₂)₂-COOH | 0.87 | Carboxypropyl chain replaces tert-butyl/chlorine |
Key Observations
Substituent Position and Functional Groups :
- The tert-butyl group at the 6-position in 6-(tert-butyl)-2-chloronicotinamide introduces significant steric hindrance compared to analogs like 6-methylpyridine-3-carboxamide. This may reduce solubility but enhance binding to hydrophobic targets .
- Chlorine at the 2-position (meta to the carboxamide) contrasts with N-(tert-butyl)-6-chloronicotinamide, where chlorine is at the 6-position. Such positional changes can alter electronic effects on the pyridine ring and hydrogen-bonding capabilities .
Biological and Synthetic Relevance :
- Analogs like N-(tert-butyl)-6-chloro-2-pyridinamine (CAS 791095-83-5) highlight the importance of the tert-butyl group in stabilizing intermediates during drug synthesis, as seen in atorvastatin-related compounds .
- The absence of chlorine in 6-methylpyridine-3-carboxamide simplifies synthetic routes but may reduce electrophilic reactivity critical for cross-coupling reactions .
Biological Activity
6-(Tert-butyl)-2-chloronicotinamide is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 6-(tert-butyl)-2-chloronicotinamide often involves straightforward organic reactions, typically utilizing chlorination and amination processes. The tert-butyl group enhances lipophilicity, which can improve biological activity. Various synthetic routes have been explored, including environmentally friendly methods that utilize micellar solutions for the reaction process .
Biological Activity Overview
The biological activities of 6-(tert-butyl)-2-chloronicotinamide can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties. For instance, it has been evaluated against various bacterial strains with promising results indicating its potential as an antimicrobial agent .
- Antitumor Activity : Preliminary research suggests that 6-(tert-butyl)-2-chloronicotinamide may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including prostate and breast cancer cells . The compound appears to induce apoptosis in these cells, although the precise mechanisms remain to be fully elucidated.
- Mechanisms of Action : The mode of action for 6-(tert-butyl)-2-chloronicotinamide includes interference with DNA replication and repair mechanisms. It has been shown to activate pathways related to DNA damage response, such as ATR/CHK1 and ATM/CHK2 pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of 6-(tert-butyl)-2-chloronicotinamide:
- Antibacterial Efficacy : In a study evaluating its antibacterial properties, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against resistant bacterial strains, suggesting its potential for development as an antibiotic .
- Anticancer Properties : A notable study involving prostate cancer cell lines revealed that treatment with 6-(tert-butyl)-2-chloronicotinamide resulted in significant reduction in cell viability and increased apoptosis rates compared to control groups. The compound was particularly effective against drug-resistant variants .
- Mechanistic Insights : Research into the mechanisms revealed that the compound induces G1 phase cell cycle arrest in cancer cells, which is critical for preventing the proliferation of damaged cells .
Data Tables
| Biological Activity | MIC (µg/mL) | Cell Line Tested | Observed Effect |
|---|---|---|---|
| Antibacterial | 5 | Various Strains | Inhibition of growth |
| Antitumor | - | Prostate Cancer | Induction of apoptosis |
| DNA Damage Response | - | Various Cancer Cells | Activation of ATR/CHK1 pathway |
Q & A
Q. What frameworks ensure robust validation of novel synthetic routes?
- Methodological Approach : Adopt a tiered validation protocol:
- Tier 1 : Reproducibility across three independent labs.
- Tier 2 : Scalability testing (mg to kg scale).
- Tier 3 : Comparative analysis with established methods (e.g., atom economy, E-factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
